REACTION_CXSMILES
|
[CH:1]([C:3]1[C:16]([O:17]C)=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2].B(Cl)(Cl)Cl.C([O-])(=O)C.[Na+]>ClCCl.C(OCC)(=O)C.C(Cl)(Cl)Cl.CO>[CH:1]([C:3]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2] |f:2.3,6.7|
|
Name
|
5-(2-Formyl-3-methoxyphenoxy)pentanoic acid
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.76 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
and the mixture stirred at -70° C. (15 mins)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred at that temperature (1.25 hrs)
|
Duration
|
1.25 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
STIRRING
|
Details
|
with stirring so that the temperature
|
Type
|
CUSTOM
|
Details
|
did not rise above 15° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with 10% sodium carbonate solution (2×50 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crystalline solid
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate and recrystallisation from benzene-petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |